3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline
Description
Properties
IUPAC Name |
3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c1-18(16,17)15-6-4-14(5-7-15)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMKIPBBHVKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202224 | |
| Record name | 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864146-96-3 | |
| Record name | 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864146-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
the Suzuki–Miyaura coupling reaction is commonly used in industrial settings due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s analogs can be categorized based on modifications to:
- Piperazine substituents (e.g., methyl, propyl, or aryl groups).
- Aromatic ring substitutions (e.g., fluorine position, additional functional groups).
- Sulfonyl group placement (ortho, meta, or para to the amine).
Table 1: Structural Comparison of Key Analogs
Pharmacological Activity
Anti-Inflammatory Activity
- Sulfonyl-Indole Hybrids (e.g., 4c in ) : Show moderate activity but lower potency than classical NSAIDs, likely due to bulkier aromatic systems affecting bioavailability .
Kinase Inhibition Potential
Physicochemical Properties
- Solubility: The methylsulfonyl group enhances hydrophilicity compared to methyl- or propyl-substituted piperazines. For example, this compound is soluble in polar solvents like methanol, whereas propyl-substituted analogs () require co-solvents for dissolution .
- Stability : Sulfonyl-containing compounds exhibit greater oxidative stability than thioether precursors, as shown in ’s synthesis of sulfones from sulfides .
Biological Activity
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F2N2O2S, with a molecular weight of 270.31 g/mol. The compound features a fluorine atom, a piperazine ring, and a methylsulfonyl group, which contribute to its unique biological properties.
Anticancer Activity
Research has demonstrated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with piperazine moieties can inhibit cancer cell proliferation effectively.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 5.2 | |
| 1-(4-(4-Acetylpiperazin-1-yl)butoxy)phenyl-3-adamantan-1-yl urea | sEH enzyme | 7.0 |
The compound's ability to inhibit the sEH enzyme is particularly noteworthy, as this enzyme is associated with inflammation and cancer progression.
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and the introduction of sulfonyl groups significantly enhance biological activity. For example, the presence of a methylsulfonyl group improves solubility and bioavailability, which are critical for therapeutic efficacy.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methylsulfonyl group | Increased potency |
| Variation in piperazine substituents | Altered pharmacokinetics |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Piperazine Derivatives : A study published in Journal of Medicinal Chemistry investigated various piperazine derivatives for their anticancer properties, highlighting that modifications at the para position significantly increased their inhibitory effects against cancer cell lines .
- In Vivo Pharmacokinetics : Another study assessed the pharmacokinetic properties of a related compound in mice, reporting favorable absorption and elimination profiles that suggest potential for further development .
Q & A
Q. What methodologies validate the compound’s role in inhibiting specific enzymes (e.g., kinases)?
- Methodological Answer : Use competitive inhibition assays (e.g., ADP-Glo™ for kinases) with varying ATP concentrations. Molecular docking (AutoDock Vina) can predict binding poses. Confirm with X-ray crystallography or cryo-EM for structural resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
